molecular formula C19H21N5O3S B2821857 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide CAS No. 887348-63-2

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide

Cat. No. B2821857
CAS RN: 887348-63-2
M. Wt: 399.47
InChI Key: ZTUMCFDXPNQNPF-UHFFFAOYSA-N
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Description

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide is a chemical compound that has shown promise in scientific research applications. It is commonly referred to as ETT or ETT-101.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antioxidant Studies : Compounds synthesized from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and similar derivatives have been screened for antimicrobial and antioxidant activities, showing excellent antibacterial and antifungal properties. The docking studies indicate that these molecules possess pharmaceutical properties within the range of 95% of drugs, suggesting a potential for the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

  • Antioxidant and Anticancer Activity : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, bearing various moieties, have been synthesized and shown to possess antioxidant activity superior to ascorbic acid and notable anticancer activity against human glioblastoma and breast cancer cell lines. This highlights the potential of such compounds in developing antioxidant and anticancer therapies (Tumosienė et al., 2020).

Molecular Structure Analysis

  • Molecular and Crystal Structures : The study of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its complex with cadmium(II) revealed nonplanar molecular structures, which form centrosymmetric dimers in the crystal. This structural analysis can inform the design of materials and molecules with specific properties (Askerov et al., 2019).

Drug Development and Toxicology

  • Cyclooxygenase and 5-Lipoxygenase Inhibition : Studies on tepoxalin, a dual inhibitor of cyclooxygenase and 5-lipoxygenase, explored its potential as an anti-inflammatory agent with a favorable gastrointestinal profile. Such compounds could offer alternatives to traditional anti-inflammatory therapies with reduced side effects (Argentieri et al., 1994).

properties

IUPAC Name

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-4-27-15-11-9-14(10-12-15)24-19(21-22-23-24)28-13(2)18(25)20-16-7-5-6-8-17(16)26-3/h5-13H,4H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUMCFDXPNQNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide

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